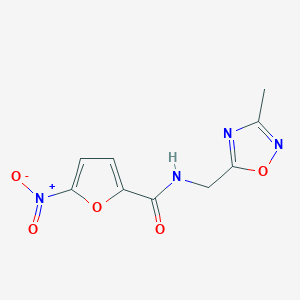
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide, also known as MNFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNFA has been found to possess various biochemical and physiological effects, which make it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of various oxadiazole derivatives, including those related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide, for their potential antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their antibacterial and antifungal activities. Studies demonstrate that these compounds, including furan-oxadiazole derivatives, exhibit remarkable antibacterial activities against common pathogens such as Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Therapeutic Potential
Oxadiazole and furadiazole rings, integral to the structure of the discussed compound, have been identified for their broad range of chemical and biological properties. These heterocyclic compounds show various biological activities, including antibacterial, antitumor, anti-viral, and antioxidant activities. This has led to the development of new drugs with 1,3,4-oxadiazoles as important synthons (Siwach & Verma, 2020).
Energetic Materials Development
The combination of nitroaminofurazan and oxadiazole rings has been utilized in the synthesis of energetic materials. These compounds exhibit good thermal stabilities and acceptable sensitivity values, making them comparable to traditional explosives such as RDX. The structural characteristics, including hydrogen-bonding interactions, play a significant role in their performance (Tang et al., 2015).
Novel Synthetic Methods
Innovative synthetic methods have been developed for the preparation of oxadiazole derivatives. These methods aim to enhance the efficiency and yield of the synthesis process, providing a pathway for the production of compounds containing oxadiazole moieties such as 1,2,4-oxadiazole-3-carboxamide. The new synthetic approaches offer convenience and potential for the creation of compounds with varied biological activities (Du et al., 2021).
Antitumor Agents
Benzothiazole derivatives, closely related to the chemical structure , have been synthesized and evaluated for their potent antitumor properties. These studies focus on designing derivatives that exhibit selective cytotoxicity against tumorigenic cell lines, demonstrating the potential of oxadiazole and furan derivatives in cancer therapy (Yoshida et al., 2005).
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O5/c1-5-11-7(18-12-5)4-10-9(14)6-2-3-8(17-6)13(15)16/h2-3H,4H2,1H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZLXFXCZQLVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2839322.png)
![3-(4-fluorophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839323.png)
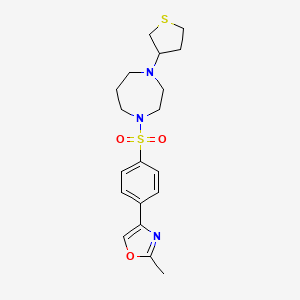
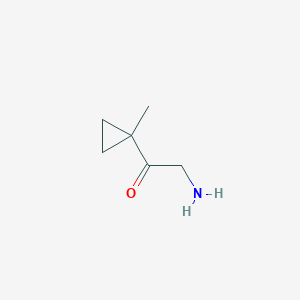
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2839326.png)
![3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2839328.png)
![(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2839332.png)

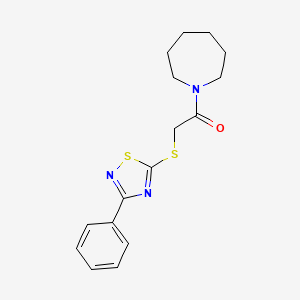
![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2839339.png)
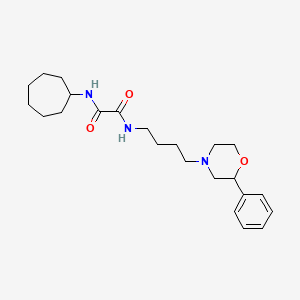

![(E)-3-(4-chloro-3-nitrophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839342.png)
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2839343.png)